REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:22][I:23].[CH3:6][O:7][c:8]1[c:9]([CH2:20][OH:21])[cH:10][c:11]([O:18][CH3:19])[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12.[OH2:24]>>[CH3:1][c:10]1[c:9]([CH2:20][OH:21])[c:8]([O:7][CH3:6])[c:17]2[c:12]([c:11]1[O:18][CH3:19])[cH:13][cH:14][cH:15][cH:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)c(OC)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1c(C)c(CO)c(OC)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |